3-(4-Chloro-2-methylphenyl)-1-triazene-1-carbonitrile, sodium salt
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Overview
Description
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) is a chemical compound with the molecular formula C8H7ClN4Na. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) typically involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with sodium cyanide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Triazene-1-carbonitrile,3-(4-chlorophenyl)-, sodium salt
- 2-Triazene-1-carbonitrile,3-(4-methylphenyl)-, sodium salt
- 2-Triazene-1-carbonitrile,3-(4-bromophenyl)-, sodium salt
Uniqueness
2-Triazene-1-carbonitrile,3-(4-chloro-2-methylphenyl)-, sodium salt (1:1) is unique due to the presence of both chloro and methyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
3-(4-Chloro-2-methylphenyl)-1-triazene-1-carbonitrile, sodium salt (CAS No. 93962-51-7), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazene linkage and a chloro-substituted aromatic ring, which are significant for its biological interactions. Its molecular formula is C₉H₈ClN₅Na, indicating the presence of chlorine and nitrogen functionalities that may contribute to its reactivity and biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 25 | |
Escherichia coli | 50 | |
Pseudomonas aeruginosa | 30 | |
Klebsiella pneumoniae | 40 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The antimicrobial activity of triazene compounds is often attributed to their ability to disrupt bacterial cell membranes and interfere with nucleic acid synthesis. The presence of the triazene group is known to facilitate the formation of reactive intermediates that can damage cellular components.
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI investigated various triazene derivatives, including sodium salt. It was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study noted that modifications in the aromatic ring could enhance activity through improved lipophilicity and membrane penetration .
- Comparative Analysis : Research comparing the efficacy of different triazene derivatives indicated that the presence of halogen substituents (like chlorine) significantly enhances antibacterial properties. The sodium salt form was particularly noted for its solubility and bioavailability, making it a suitable candidate for further pharmacological studies .
Properties
CAS No. |
93962-51-7 |
---|---|
Molecular Formula |
C8H6ClN4Na |
Molecular Weight |
216.60 g/mol |
IUPAC Name |
sodium;(4-chloro-2-methylphenyl)-(cyanodiazenyl)azanide |
InChI |
InChI=1S/C8H6ClN4.Na/c1-6-4-7(9)2-3-8(6)12-13-11-5-10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
FFHKOQBOIPGJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N-]N=NC#N.[Na+] |
Origin of Product |
United States |
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